Cas no 1895819-72-3 (1-(7-Methoxyisoquinolin-1-yl)cyclopropane-1-carboxylic acid)

1-(7-Methoxyisoquinolin-1-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-(7-methoxyisoquinolin-1-yl)cyclopropane-1-carboxylic acid
- 1-(7-Methoxyisoquinolin-1-yl)cyclopropane-1-carboxylic acid
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- インチ: 1S/C14H13NO3/c1-18-10-3-2-9-4-7-15-12(11(9)8-10)14(5-6-14)13(16)17/h2-4,7-8H,5-6H2,1H3,(H,16,17)
- InChIKey: SVXCMDWFDXSUKQ-UHFFFAOYSA-N
- ほほえんだ: OC(C1(C2C3C=C(C=CC=3C=CN=2)OC)CC1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 340
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 59.4
1-(7-Methoxyisoquinolin-1-yl)cyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-360893-0.5g |
1-(7-methoxyisoquinolin-1-yl)cyclopropane-1-carboxylic acid |
1895819-72-3 | 95.0% | 0.5g |
$1084.0 | 2025-03-18 | |
Enamine | EN300-360893-1.0g |
1-(7-methoxyisoquinolin-1-yl)cyclopropane-1-carboxylic acid |
1895819-72-3 | 95.0% | 1.0g |
$1129.0 | 2025-03-18 | |
Enamine | EN300-360893-10.0g |
1-(7-methoxyisoquinolin-1-yl)cyclopropane-1-carboxylic acid |
1895819-72-3 | 95.0% | 10.0g |
$4852.0 | 2025-03-18 | |
Enamine | EN300-360893-0.05g |
1-(7-methoxyisoquinolin-1-yl)cyclopropane-1-carboxylic acid |
1895819-72-3 | 95.0% | 0.05g |
$948.0 | 2025-03-18 | |
Enamine | EN300-360893-0.1g |
1-(7-methoxyisoquinolin-1-yl)cyclopropane-1-carboxylic acid |
1895819-72-3 | 95.0% | 0.1g |
$993.0 | 2025-03-18 | |
Enamine | EN300-360893-0.25g |
1-(7-methoxyisoquinolin-1-yl)cyclopropane-1-carboxylic acid |
1895819-72-3 | 95.0% | 0.25g |
$1038.0 | 2025-03-18 | |
Enamine | EN300-360893-2.5g |
1-(7-methoxyisoquinolin-1-yl)cyclopropane-1-carboxylic acid |
1895819-72-3 | 95.0% | 2.5g |
$2211.0 | 2025-03-18 | |
Enamine | EN300-360893-5.0g |
1-(7-methoxyisoquinolin-1-yl)cyclopropane-1-carboxylic acid |
1895819-72-3 | 95.0% | 5.0g |
$3273.0 | 2025-03-18 |
1-(7-Methoxyisoquinolin-1-yl)cyclopropane-1-carboxylic acid 関連文献
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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9. Back matter
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
1-(7-Methoxyisoquinolin-1-yl)cyclopropane-1-carboxylic acidに関する追加情報
Comprehensive Overview of 1-(7-Methoxyisoquinolin-1-yl)cyclopropane-1-carboxylic acid (CAS No. 1895819-72-3)
1-(7-Methoxyisoquinolin-1-yl)cyclopropane-1-carboxylic acid (CAS No. 1895819-72-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique isoquinoline scaffold and cyclopropane carboxylic acid moiety, serves as a valuable intermediate in drug discovery and development. Researchers are particularly interested in its potential applications due to its structural versatility and bioactivity.
The molecular structure of 1-(7-Methoxyisoquinolin-1-yl)cyclopropane-1-carboxylic acid features a 7-methoxyisoquinoline group attached to a cyclopropane carboxylic acid unit. This combination offers unique electronic and steric properties, making it a promising candidate for modulating biological targets. The presence of the methoxy group enhances solubility and bioavailability, while the cyclopropane ring introduces rigidity, which can improve binding affinity in drug-receptor interactions.
One of the most searched questions about 1-(7-Methoxyisoquinolin-1-yl)cyclopropane-1-carboxylic acid is its role in medicinal chemistry. Recent studies highlight its utility as a building block for designing kinase inhibitors and GPCR modulators, which are critical in treating diseases like cancer and neurological disorders. The compound's ability to act as a pharmacophore has made it a focal point in high-throughput screening campaigns.
In the context of drug discovery, 1-(7-Methoxyisoquinolin-1-yl)cyclopropane-1-carboxylic acid is often explored for its potential in structure-activity relationship (SAR) studies. Researchers leverage its scaffold to optimize potency, selectivity, and metabolic stability in lead compounds. Its compatibility with cross-coupling reactions and click chemistry further enhances its appeal in combinatorial chemistry.
Another trending topic is the synthetic accessibility of 1-(7-Methoxyisoquinolin-1-yl)cyclopropane-1-carboxylic acid. Efficient synthetic routes have been developed to produce this compound in high yield and purity, making it commercially viable for large-scale applications. The compound's stability under various conditions also contributes to its popularity in industrial-scale synthesis.
From a market perspective, the demand for 1-(7-Methoxyisoquinolin-1-yl)cyclopropane-1-carboxylic acid is driven by its applications in preclinical research and early-stage drug development. Suppliers and contract research organizations (CROs) frequently list this compound in their catalogs, catering to academic and industrial researchers. Its inclusion in fragment-based drug design libraries underscores its growing importance.
Environmental and safety considerations are also frequently discussed in relation to 1-(7-Methoxyisoquinolin-1-yl)cyclopropane-1-carboxylic acid. While the compound is not classified as hazardous, proper handling protocols are recommended to ensure workplace safety. Its biodegradability and low ecotoxicity make it a sustainable choice for green chemistry initiatives.
In summary, 1-(7-Methoxyisoquinolin-1-yl)cyclopropane-1-carboxylic acid (CAS No. 1895819-72-3) is a multifaceted compound with broad applications in pharmaceutical research and drug development. Its unique structural features, synthetic versatility, and biological relevance position it as a key player in modern medicinal chemistry. As research progresses, this compound is expected to play an even greater role in addressing unmet medical needs.
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